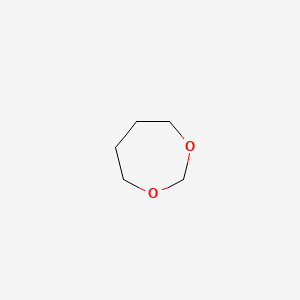

1,3-Dioxepane

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62077. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dioxepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-4-7-5-6-3-1/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLMRJZAHXYRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOCOC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25037-55-2 | |

| Record name | 1,3-Dioxepane, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25037-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0029183 | |

| Record name | 1,3-Dioxepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505-65-7 | |

| Record name | 1,3-Dioxepane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxepane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxepane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxepane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0029183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIOXEPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06TKO0IFJN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dioxepane: Chemical Structure, Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dioxepane, a seven-membered heterocyclic ether, serves as a versatile building block in organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis methodologies, and detailed spectral characterization. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development.

Chemical Structure and Properties

This compound is a cyclic acetal with the molecular formula C₅H₁₀O₂.[1] Its structure consists of a seven-membered ring containing two oxygen atoms at the 1 and 3 positions. The systematic IUPAC name for this compound is this compound.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its related derivatives is presented in the table below for easy comparison.

| Property | This compound | 2-Methyl-1,3-dioxepane | 2-Methylene-1,3-dioxepane |

| Molecular Formula | C₅H₁₀O₂ | C₆H₁₂O₂ | C₆H₁₀O₂ |

| Molecular Weight ( g/mol ) | 102.13[1] | 116.16[2] | 114.14[] |

| CAS Number | 505-65-7[1] | 4469-25-4[2] | 69814-56-8[] |

| Boiling Point (°C) | 134-135 | 154.1 at 760 mmHg[2] | 172.8 ± 20.0 at 760 mmHg[] |

| Density (g/cm³) | 1.011 | 0.919[2] | 1.0 ± 0.1[] |

| Refractive Index | 1.433 | 1.405[2] | 1.440[2] |

| Flash Point (°C) | 31 | 46[2] | 61.1 ± 21.3[2] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the acid-catalyzed acetalization of 1,4-butanediol with formaldehyde or a formaldehyde equivalent, such as paraformaldehyde or trioxane.

Figure 2: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis from 1,4-Butanediol and Paraformaldehyde

This protocol is adapted from established procedures for the synthesis of cyclic acetals.

Materials:

-

1,4-Butanediol

-

Paraformaldehyde

-

Concentrated Sulfuric Acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

Sodium Bicarbonate solution (for neutralization)

-

Anhydrous Magnesium Sulfate (for drying)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-butanediol (1.0 mol), paraformaldehyde (1.1 mol), and toluene (200 mL).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

-

Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene by rotary evaporation.

-

Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Spectroscopic Characterization

The structure of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (Proton NMR):

-

Experimental Protocol: A sample of this compound (approx. 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer.

-

Expected Chemical Shifts (δ) and Multiplicities:

-

H2 (O-CH₂-O): ~4.7 ppm (singlet, 2H). This proton is deshielded due to being attached to two oxygen atoms.

-

H4, H7 (O-CH₂-CH₂): ~3.8 ppm (triplet, 4H). These protons are adjacent to an oxygen atom.

-

H5, H6 (CH₂-CH₂-CH₂): ~1.7 ppm (quintet, 4H). These are the central methylene protons in the butane-1,4-diol backbone.

-

¹³C NMR (Carbon-13 NMR):

-

Experimental Protocol: A more concentrated sample (approx. 50-100 mg) in a deuterated solvent is used. The spectrum is typically recorded with proton decoupling.

-

Expected Chemical Shifts (δ):

-

C2 (O-CH₂-O): ~95 ppm. This carbon is significantly deshielded by the two attached oxygen atoms.

-

C4, C7 (O-CH₂): ~68 ppm. These carbons are deshielded by the adjacent oxygen atom.

-

C5, C6 (CH₂-CH₂): ~27 ppm. These are the central carbons of the butylene chain.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are related to C-H and C-O bonds.

Experimental Protocol: A thin film of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) for analysis by an FTIR spectrometer.

Characteristic Absorption Bands (cm⁻¹):

-

C-H stretch (sp³): 2950-2850 cm⁻¹. This is characteristic of the methylene groups in the ring.

-

C-O stretch (acetal): 1150-1050 cm⁻¹. A strong and characteristic absorption for the ether linkages within the cyclic acetal structure. The presence of two C-O bonds often leads to a complex pattern in this region.[4][5]

-

CH₂ bend: ~1465 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structure elucidation.

Experimental Protocol: The sample is introduced into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common method for fragmentation.

Expected Fragmentation Pattern (m/z):

-

Molecular Ion (M⁺): m/z = 102. This corresponds to the molecular weight of this compound. The intensity of this peak may be low depending on the stability of the molecular ion.

-

Major Fragment Ions:

-

m/z = 101 (M-1): Loss of a hydrogen atom.

-

m/z = 72 (M-30): Loss of formaldehyde (CH₂O) via a retro-Diels-Alder type fragmentation or other rearrangement, a common pathway for cyclic acetals.

-

m/z = 43: A common fragment corresponding to [C₃H₇]⁺ or [CH₃CO]⁺, though the latter is less likely here.

-

m/z = 42: Corresponding to the ketene radical cation [CH₂=C=O]⁺ or propene [C₃H₆]⁺.

-

m/z = 31: [CH₂OH]⁺ fragment.

-

m/z = 29: [CHO]⁺ or [C₂H₅]⁺ fragment.

-

Figure 3: Proposed mass spectral fragmentation pathway for this compound.

Applications

This compound and its derivatives are valuable in several areas of chemical science:

-

Polymer Chemistry: The ring structure of this compound can be opened through ring-opening polymerization to produce polyethers and polyacetals. These polymers can have applications in biodegradable materials and drug delivery systems. A notable derivative, 2-methylene-1,3-dioxepane, is used in the synthesis of functional polyesters.

-

Organic Synthesis: As a protected form of a 1,4-diol and formaldehyde, this compound can be used as an intermediate in the synthesis of more complex molecules. The acetal group is stable to basic and nucleophilic conditions and can be readily removed under acidic conditions.

-

Solvent: Due to its ether linkages, this compound may find applications as a polar aprotic solvent in certain reactions.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a fundamentally important heterocyclic compound with a well-defined structure and predictable chemical properties. Its synthesis from readily available starting materials and its utility as a monomer and synthetic intermediate make it a compound of interest for a wide range of chemical applications. The detailed spectroscopic data provided in this guide will aid researchers in its unambiguous identification and characterization.

References

Synthesis of 1,3-Dioxepane from 1,4-Butanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,3-dioxepane, a seven-membered cyclic acetal, from the reaction of 1,4-butanediol with a formaldehyde source. While specific literature detailing this exact transformation is not abundant, the principles of acetal formation are well-established in organic chemistry. This document outlines the probable reaction mechanism, provides a generalized experimental protocol, and presents representative quantitative data based on analogous reactions involving the formation of cyclic acetals from diols and aldehydes.

Introduction

This compound and its derivatives are valuable building blocks in organic synthesis and polymer chemistry. The seven-membered ring system offers unique conformational properties that can be exploited in the design of novel molecules and materials. The synthesis of this compound is typically achieved through the acid-catalyzed reaction of 1,4-butanediol with a source of formaldehyde, such as paraformaldehyde or an aqueous solution of formaldehyde (formalin). This reaction is a reversible process, and the removal of water is crucial to drive the equilibrium towards the formation of the desired product.

Reaction Mechanism

The formation of this compound from 1,4-butanediol and formaldehyde proceeds via a classical acid-catalyzed acetalization mechanism. The reaction can be summarized in the following steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the oxygen atom of formaldehyde, making the carbonyl carbon more electrophilic.

-

Nucleophilic attack by the diol: One of the hydroxyl groups of 1,4-butanediol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a hemiacetal intermediate.

-

Proton transfer: A proton is transferred from the newly formed hydroxyl group to one of the other oxygen atoms.

-

Elimination of water: The protonated hydroxyl group leaves as a molecule of water, generating a resonance-stabilized carbocation.

-

Intramolecular cyclization: The second hydroxyl group of the 1,4-butanediol backbone attacks the carbocation, forming the seven-membered ring.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the oxonium ion, yielding the final product, this compound.

Caption: Acid-catalyzed reaction mechanism for the formation of this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. The specific conditions may need to be optimized for scale and desired purity.

Materials:

-

1,4-Butanediol

-

Paraformaldehyde (or aqueous formaldehyde)

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid resin)

-

Anhydrous solvent (e.g., toluene, benzene, or cyclohexane)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with a drying agent

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add 1,4-butanediol, an equimolar amount of paraformaldehyde, and a catalytic amount of the acid catalyst (e.g., 0.1-1 mol%). Add a suitable anhydrous solvent to facilitate the azeotropic removal of water.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.

-

Workup: Allow the reaction mixture to cool to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Separate the organic layer and wash it with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure.

Caption: General experimental workflow for this compound synthesis.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of cyclic acetals from diols, which can be considered as a starting point for the optimization of this compound synthesis.

| Catalyst | Catalyst Loading (mol%) | Formaldehyde Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| p-Toluenesulfonic acid | 1 | Paraformaldehyde | Toluene | Reflux | 4-8 | 80-95 |

| Sulfuric acid | 0.5 | Aqueous Formaldehyde | Benzene | Reflux | 6-12 | 75-90 |

| Amberlyst-15 | 10 (w/w) | Paraformaldehyde | Cyclohexane | Reflux | 8-16 | 85-98 |

| Montmorillonite K-10 | 15 (w/w) | Paraformaldehyde | Dichloromethane | Reflux | 5-10 | 88-96 |

Note: The yields are highly dependent on the efficiency of water removal and the purity of the starting materials.

Conclusion

The synthesis of this compound from 1,4-butanediol and a formaldehyde source is a straightforward acid-catalyzed acetalization reaction. The key to achieving high yields is the effective removal of water to drive the reaction equilibrium towards the product. The provided generalized protocol and representative data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development to produce this important seven-membered cyclic acetal. Further optimization of the reaction conditions, including the choice of catalyst, solvent, and temperature, may be necessary to achieve the desired yield and purity for specific applications.

Spectroscopic Profile of 1,3-Dioxepane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Dioxepane, a seven-membered heterocyclic compound containing two oxygen atoms. Due to the limited availability of public domain spectroscopic data for the parent this compound, this guide presents data from its close structural analog, 1,3-Dioxane, and various derivatives of this compound to provide a representative analysis. The information herein is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Analogous to 1,3-Dioxane)

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| -O-CH₂-O- (C2-H) | ~4.7 | Singlet |

| -O-CH₂-CH₂- (C4/C7-H) | ~3.8 | Triplet |

| -CH₂-CH₂-CH₂- (C5/C6-H) | ~1.8 | Multiplet |

Data is extrapolated from known spectra of 1,3-Dioxane and its derivatives.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Analogous to 1,3-Dioxane)

| Carbon | Chemical Shift (δ) ppm |

| -O-CH₂-O- (C2) | ~95 |

| -O-CH₂-CH₂- (C4/C7) | ~68 |

| -CH₂-CH₂-CH₂- (C5/C6) | ~30 |

Data is extrapolated from known spectra of 1,3-Dioxane and its derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by C-H and C-O stretching and bending vibrations.

Table 3: Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2950-2850 | C-H stretch (alkane) | Strong |

| 1150-1050 | C-O stretch (ether) | Strong |

| 1470-1430 | C-H bend (scissoring) | Medium |

| 1380-1365 | C-H bend (rocking) | Medium |

Data is based on characteristic IR absorptions for cyclic ethers.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The fragmentation of this compound upon electron ionization is expected to involve the cleavage of the heterocyclic ring.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 102 | [M]⁺ (Molecular Ion) |

| 72 | [M - CH₂O]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

| 31 | [CH₂OH]⁺ |

Fragmentation patterns are predicted based on the principles of mass spectrometry for cyclic ethers.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A solution of the analyte (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6 mL in a clean, dry 5 mm NMR tube.[2]

-

Instrument Setup : The NMR spectrometer is tuned and locked onto the deuterium signal of the solvent. Standard acquisition parameters for ¹H and ¹³C NMR are loaded.

-

Data Acquisition : The prepared sample is placed in the spectrometer. For ¹H NMR, a single scan may be sufficient, while ¹³C NMR typically requires multiple scans to achieve a good signal-to-noise ratio.

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Infrared (IR) Spectroscopy (Neat Liquid)

-

Sample Preparation : A single drop of the neat liquid sample is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3] A second salt plate is carefully placed on top to create a thin liquid film.[3]

-

Background Spectrum : A background spectrum of the empty sample compartment is recorded to subtract any atmospheric and instrumental interferences.

-

Sample Spectrum : The "sandwich" of salt plates containing the sample is placed in the sample holder of the IR spectrometer.[4]

-

Data Acquisition : The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS for Volatile Compounds)

-

Sample Introduction : For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.[5] A small volume of the sample is injected into the GC, where it is vaporized and separated on a capillary column.

-

Ionization : As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection : A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. webassign.net [webassign.net]

- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Cationic Ring-Opening Polymerization of 1,3-Dioxepane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cationic ring-opening polymerization (CROP) of 1,3-dioxepane, a process that yields poly(this compound), a biodegradable polyacetal with significant potential in the development of advanced drug delivery systems. The inherent acid-lability of the acetal linkages in the polymer backbone makes it an attractive material for pH-responsive drug release.

Core Principles of Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization is a chain-growth polymerization where a cyclic monomer is opened by a cationic initiator, leading to the formation of a linear polymer. The polymerization of this compound, a seven-membered cyclic acetal, is driven by the relief of moderate ring strain. The process is sensitive to the choice of initiator, solvent, and temperature, which influence the polymerization kinetics, the structure of the resulting polymer, and the prevalence of side reactions.

Two primary mechanisms are proposed for the CROP of cyclic acetals like this compound: the Active Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism.

-

Active Chain End (ACE) Mechanism: In this mechanism, the initiator activates the monomer, creating a cationic propagating species at the end of the growing polymer chain. This active chain end then attacks another monomer molecule, propagating the polymerization.

-

Activated Monomer (AM) Mechanism: In the AM mechanism, a protonic acid catalyst protonates the monomer, making it highly reactive. This activated monomer is then attacked by a nucleophilic initiator, such as an alcohol, which becomes the new growing chain end.

Side reactions, such as intramolecular and intermolecular transacetalization, can occur during the cationic polymerization of cyclic acetals. These reactions can lead to the formation of cyclic oligomers and a broader molecular weight distribution in the final polymer. Careful control of reaction conditions is crucial to minimize these side reactions and achieve a "living" polymerization, where termination and chain transfer are suppressed.

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the key mechanisms and a general workflow for the cationic ring-opening polymerization of this compound.

Quantitative Data on Polymerization

The molecular weight and dispersity of poly(this compound) are highly dependent on the initiator system and reaction conditions. While comprehensive data on the homopolymerization of this compound is still emerging, studies on its copolymerization provide valuable insights into the effectiveness of different catalysts. Triflic anhydride has been shown to allow for some control over molecular weight, although broad polydispersities are often observed due to side reactions.[1][2]

| Initiator/Catalyst | Co-monomer | Temperature (°C) | Yield (%) | M_n_ ( g/mol ) | Dispersity (Đ) | Reference |

| Triflic Anhydride | - | Varies | - | Controlled | 1.7 - 3.3 | [1][2] |

| CF₃SO₃H | 5-methyl-1,3-dioxolan-4-one | 25 | >95 | >10,000 | - | |

| PhSO₃H | 5-methyl-1,3-dioxolan-4-one | 25 | 68 | >1,000 | - | |

| GaCl₃ | 5-methyl-1,3-dioxolan-4-one | 25 | 16 | Oligomers | - | |

| SnCl₄ | 5-methyl-1,3-dioxolan-4-one | 25 | 29 | Oligomers | - |

Note: The data for CF₃SO₃H, PhSO₃H, GaCl₃, and SnCl₄ are from copolymerization studies and are included to demonstrate catalyst activity.

Experimental Protocols

Synthesis of this compound Monomer

This compound can be synthesized via the acetalization of 1,4-butanediol with an appropriate formaldehyde source, such as paraformaldehyde or dimethoxymethane, in the presence of an acid catalyst.

Materials:

-

1,4-Butanediol

-

Paraformaldehyde

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

Procedure:

-

Set up a Dean-Stark apparatus with a round-bottom flask, a Dean-Stark trap, and a reflux condenser.

-

To the flask, add 1,4-butanediol, paraformaldehyde, a catalytic amount of p-toluenesulfonic acid, and toluene.

-

Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Filter off the drying agent and remove the toluene by rotary evaporation.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Purification of this compound Monomer

For achieving a controlled or living polymerization, the monomer must be rigorously purified to remove any protic impurities, especially water.

Procedure:

-

Reflux the distilled this compound over a suitable drying agent, such as calcium hydride (CaH₂) or sodium, for several hours under an inert atmosphere (e.g., argon or nitrogen).[3]

-

Distill the purified monomer from the drying agent directly into a flame-dried reaction vessel or a storage ampoule under inert atmosphere.

Cationic Ring-Opening Polymerization of this compound

The following is a general procedure for the CROP of this compound initiated by triflic anhydride. All glassware should be rigorously dried, and the reaction should be carried out under a dry, inert atmosphere.

Materials:

-

Purified this compound

-

Triflic anhydride ((CF₃SO₂)₂O)

-

Anhydrous dichloromethane (CH₂Cl₂) (solvent)

-

Methanol (for termination and precipitation)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the desired amount of purified this compound in anhydrous dichloromethane.

-

Cool the solution to the desired reaction temperature (e.g., 0 °C or -20 °C) in a cooling bath.

-

In a separate, dry container, prepare a stock solution of triflic anhydride in anhydrous dichloromethane.

-

Initiate the polymerization by adding the required amount of the triflic anhydride solution to the stirred monomer solution via a dry syringe.

-

Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase as the polymer forms.

-

Terminate the polymerization by adding a small amount of pre-chilled methanol to quench the active cationic species.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol or hexane, with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Redissolve the polymer in a small amount of dichloromethane and re-precipitate it to further remove any unreacted monomer and initiator residues.

-

Dry the purified poly(this compound) under vacuum to a constant weight.

Polymer Characterization

-

Molecular Weight and Dispersity: The number-average molecular weight (M_n_), weight-average molecular weight (M_w_), and dispersity (Đ = M_w_/M_n_) of the polymer can be determined by gel permeation chromatography (GPC) calibrated with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).

-

Chemical Structure: The chemical structure of the polymer can be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

Applications in Drug Development

The defining feature of poly(this compound) and other polyacetals is their susceptibility to hydrolysis under acidic conditions, while remaining stable at neutral or basic pH. This pH-sensitivity makes them highly promising materials for the development of controlled drug delivery systems.

-

pH-Responsive Drug Release: The acidic environment of tumor tissues, endosomes, and lysosomes can trigger the degradation of the polyacetal backbone, leading to the release of encapsulated therapeutic agents specifically at the target site. This can enhance the therapeutic efficacy of the drug while minimizing side effects on healthy tissues.[4][5]

-

Biodegradable Nanoparticles: Poly(this compound) can be formulated into nanoparticles for the encapsulation of hydrophobic drugs. These nanoparticles can circulate in the bloodstream and, upon reaching a target site with a lower pH, degrade and release their payload.[6][7]

-

Acid-Labile Linkers: The acetal chemistry can be incorporated into more complex polymer architectures, such as block copolymers, to create micelles or other self-assembled structures that dissociate in response to a pH trigger.

While much of the research in this area has focused on related structures like poly(lactic-co-glycolic acid) (PLGA) and other polyesters, the unique acid-triggered degradation of polyacetals like poly(this compound) offers a distinct advantage for specific drug delivery applications where a sharp pH response is desired. Further research into the homopolymerization of this compound and the formulation of the resulting polymers into drug carriers is a promising avenue for the development of next-generation drug delivery vehicles.

References

- 1. Functional 2-methylene-1,3-dioxepane terpolymer: a versatile platform to construct biodegradable polymeric prodrugs for intracellular drug delivery - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00259H [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pH-Responsive Polymer Nanomaterials for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

2-Methylene-1,3-dioxepane (MDO): A Technical Guide for Advanced Polymer Synthesis and Drug Delivery Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylene-1,3-dioxepane (MDO) is a seven-membered cyclic ketene acetal that has garnered significant attention as a versatile monomer for the synthesis of biodegradable and functional polymers.[1] Its defining characteristic is its ability to undergo radical ring-opening polymerization (rROP), a process that incorporates hydrolyzable ester linkages directly into the polymer backbone.[1] This unique feature allows for the creation of degradable alternatives to conventional vinyl polymers, addressing the growing demand for sustainable materials and advanced biomedical solutions.[1][2] This technical guide provides a comprehensive overview of MDO, from its synthesis and polymerization to its application in drug delivery, with a focus on experimental protocols and quantitative data.

Monomer Synthesis and Purification

The synthesis of 2-Methylene-1,3-dioxepane is typically a two-step process.[3][4] The first step involves the formation of an intermediate, 2-bromomethyl-1,3-dioxepane (BMDO), followed by an elimination reaction to yield the MDO monomer.[3][4]

Experimental Protocol: Synthesis of 2-Methylene-1,3-dioxepane (MDO)

Step 1: Synthesis of 2-bromomethyl-1,3-dioxepane (BMDO)

-

In a round-bottom flask equipped with a reflux condenser, combine bromoacetaldehyde diethyl acetal (1.0 mol), 1,4-butanediol (1.0 mol), p-toluenesulfonic acid (catalytic amount, e.g., 1 g), and a trace of hydroquinone (polymerization inhibitor).[3][4]

-

Add cyclohexane as a solvent to facilitate the removal of ethanol via azeotropic distillation.[3][4]

-

Reflux the mixture for approximately 5 hours, continuously removing the ethanol-cyclohexane azeotrope.[3][4]

-

After the reaction is complete, isolate the BMDO intermediate by vacuum distillation. A typical yield for this step is around 71%.[3][4]

Step 2: Synthesis of 2-Methylene-1,3-dioxepane (MDO) from BMDO

-

Cool the purified BMDO (0.31 mol) to 0 °C in a suitable reaction vessel.[3][4]

-

Slowly add finely ground potassium hydroxide (0.36 mol) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (e.g., 0.5 g) to the stirred mixture while maintaining the temperature at 0 °C.[3][4]

-

After the addition is complete, allow the mixture to stir at 0 °C for 20 minutes, then let it warm to room temperature.[3][4]

-

To drive the elimination reaction, place the reaction mixture in an ultrasonic bath at 75 °C.[3]

-

Distill the MDO product into a collection flask containing potassium carbonate and potassium hydroxide pellets to remove any acidic impurities and moisture.[3] The reported yield for this step is approximately 28.5%.[3]

-

Further purification of the MDO monomer can be achieved by distillation.[5]

Polymerization of MDO

MDO can be polymerized through various mechanisms, with radical ring-opening polymerization (rROP) being the most common. This method allows for the incorporation of ester functionalities into the backbone of traditional vinyl polymers, rendering them degradable.[6][7]

Radical Ring-Opening Polymerization (rROP)

The free-radical polymerization of MDO proceeds with essentially 100% ring-opening to produce a polymer structurally similar to poly(ε-caprolactone) (PCL).[4][7][8] This process introduces ester linkages into the polymer backbone, which are susceptible to hydrolysis.[1]

Mechanism of Radical Ring-Opening Polymerization of MDO

Caption: Mechanism of MDO Radical Ring-Opening Polymerization.

Experimental Protocol: Free-Radical Homopolymerization of MDO

-

Monomer and Initiator Preparation: Prepare a stock solution of a free-radical initiator, such as azobisisobutyronitrile (AIBN), in purified MDO monomer.[3] The concentration of the initiator will influence the molecular weight of the resulting polymer.

-

Degassing: Transfer the monomer-initiator solution to a polymerization tube or ampule. Degas the solution by subjecting it to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.[7]

-

Polymerization: Seal the ampule under vacuum or inert atmosphere and place it in a thermostated bath at a desired temperature (e.g., 40-60 °C) to initiate polymerization.[3][7] The polymerization time will depend on the reaction conditions and desired conversion.

-

Isolation of Polymer: After the desired polymerization time, open the ampule and dissolve the viscous product in a suitable solvent like tetrahydrofuran (THF) or acetone.[3][7]

-

Purification: Precipitate the polymer by adding the polymer solution to a non-solvent, such as cold methanol.[7] The polymer will precipitate out of the solution.

-

Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a low temperature (e.g., 20 °C) until a constant weight is achieved.[3]

Copolymerization of MDO

MDO can be copolymerized with a wide range of conventional vinyl monomers to introduce degradability into the resulting copolymers. The reactivity ratios of MDO with various comonomers are crucial for predicting the copolymer composition and microstructure.

Quantitative Data: Reactivity Ratios for MDO Copolymerization

| Comonomer (M2) | r_MDO (r1) | r_M2 (r2) | Polymerization Conditions | Reference |

| Methyl Methacrylate (MMA) | 0.057 | 34.12 | 40 °C | [3][4] |

| Vinyl Acetate (VAc) | 0.14 | 1.89 | 30 °C, photo-induced CMRP | [9] |

| Butyl Crotonate (BCr) | 0.105 | 0.017 | - | [6] |

| Methyl Acrylate (MA) | 0.0235 | 26.535 | - | [10] |

| Vinyl Bromobutanoate (VBr) | ~1.031 | ~1.219 | RAFT/MADIX polymerization | [11] |

Note: CMRP stands for Cobalt-Mediated Radical Polymerization, and RAFT/MADIX refers to Reversible Addition-Fragmentation chain Transfer/Macromolecular Design via Interchange of Xanthates.

Experimental Protocol: RAFT/MADIX Copolymerization of MDO and Vinyl Bromobutanoate (VBr)

This protocol describes the synthesis of a well-defined, functional, and degradable copolymer.

-

Reaction Setup: In a Schlenk flask, combine the desired molar ratio of MDO and VBr monomers, a RAFT agent (e.g., a xanthate), and a radical initiator (e.g., AIBN) in a suitable solvent like benzene.[11] A typical ratio could be [VBr]₀/[MDO]₀/[AIBN]₀/[RAFT agent]₀ = 90:10:0.1:1.[11]

-

Degassing: Degas the reaction mixture using several freeze-pump-thaw cycles.

-

Polymerization: Place the flask in a preheated oil bath at 60 °C and stir for a specified time (e.g., 16 hours).[11] To determine reactivity ratios, quench the polymerization at low monomer conversions (<15%).[11]

-

Purification: After polymerization, precipitate the copolymer in a non-solvent such as cold hexane.

-

Characterization: Analyze the copolymer composition using ¹H NMR spectroscopy and determine the molecular weight and dispersity by size-exclusion chromatography (SEC).[11]

Properties of Poly(MDO) and its Copolymers

The physical and chemical properties of MDO-based polymers, such as thermal properties and degradability, are key to their applications.

Thermal Properties

Poly(MDO), which is structurally analogous to PCL, exhibits a low glass transition temperature (Tg). However, unlike PCL, poly(MDO) synthesized by free-radical polymerization often shows little to no semi-crystallinity, which is attributed to branching.[5]

| Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Reference |

| Poly(MDO) | -65.2 °C | -8.3 °C | [12] |

Degradability

The ester linkages in the backbone of MDO-containing polymers make them susceptible to hydrolytic degradation. The degradation rate can be tuned by varying the MDO content in the copolymer.

Experimental Protocol: Degradation Study of Poly(MDO-co-VBr)

-

Sample Preparation: Dissolve a known amount of the poly(MDO-co-VBr) copolymer in a solution of potassium hydroxide (0.1 M) in methanol.[11]

-

Incubation: Maintain the solution at 40 °C.[11]

-

Monitoring Degradation: At various time intervals, take aliquots from the solution and analyze the molecular weight of the polymer using SEC. A decrease in molecular weight over time indicates degradation.[11] Copolymers with a higher MDO content are expected to degrade faster.[11]

Applications in Drug Delivery

The biodegradable nature of MDO-based polymers makes them excellent candidates for drug delivery systems.[13][14] They can be used to formulate nanoparticles, micelles, or polymer-drug conjugates for controlled release applications.[13][15]

Example Application: MDO-based Polymeric Prodrug Micelles for Intracellular Drug Delivery

A terpolymer of MDO, poly(ethylene glycol) methyl ether methacrylate (PEGMA), and pyridyldisulfide ethylmethacrylate (PDSMA) can be synthesized to create a platform for delivering drugs like doxorubicin (DOX).[13]

Workflow for the Formulation of MDO-based Drug Delivery Micelles

Caption: Formulation of MDO-based prodrug micelles.

Experimental Protocol: Preparation of DOX-Conjugated P(MDO-co-PEGMA-co-PDSMA) Micelles

-

Terpolymer Synthesis: Synthesize the P(MDO-co-PEGMA-co-PDSMA) terpolymer via a one-pot radical ring-opening copolymerization of the respective monomers.[13]

-

Drug Conjugation: Covalently attach a maleimide-functionalized doxorubicin derivative with a pH-sensitive hydrazone bond (Mal-DOX) to the thiol groups of the PDSMA units in the terpolymer via thiol-ene click chemistry.[13] This reaction is typically carried out in the presence of a reducing agent like tri(2-carboxyethyl)phosphine (TCEP).[13]

-

Micelle Formation: The resulting DOX-conjugated polymer will self-assemble into prodrug micelles in an aqueous environment.[13]

-

Characterization: The size and morphology of the self-assembled micelles can be characterized using dynamic light scattering (DLS) and transmission electron microscopy (TEM).[13]

Conclusion

2-Methylene-1,3-dioxepane is a highly valuable monomer for the development of advanced polymeric materials. Its ability to undergo radical ring-opening polymerization provides a straightforward method for introducing degradable ester linkages into a wide variety of polymer backbones. This feature is particularly advantageous for applications in sustainable materials and, as highlighted in this guide, for the creation of sophisticated drug delivery systems. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers and professionals seeking to leverage the unique properties of MDO in their work. As research continues, MDO is poised to play an even more significant role in the future of polymer chemistry and biomedical engineering.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Degradable Alternating Copolymers by Radical Copolymerization of 2-Methylen-1,3-dioxepane and Crotonate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hyperbranched Polycaprolactone through RAFT Polymerization of 2-Methylene-1,3-dioxepane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A degradable copolymer of 2-methylene-1,3-dioxepane and vinyl acetate by photo-induced cobalt-mediated radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Functional 2-methylene-1,3-dioxepane terpolymer: a versatile platform to construct biodegradable polymeric prodrugs for intracellular drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Advances in Molecularly Imprinted Polymers as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylene-1,3-dioxepane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylene-1,3-dioxepane (MDO) is a seven-membered cyclic ketene acetal of significant interest in polymer chemistry and materials science. Its unique structure, featuring an exocyclic double bond, allows it to undergo radical ring-opening polymerization (rROP), a process that incorporates ester functionalities into the backbone of vinyl polymers. This characteristic imparts biodegradability to otherwise non-degradable polymer chains, opening avenues for the development of more sustainable plastics, advanced drug delivery systems, and novel biomaterials. This technical guide provides a comprehensive overview of the physical and chemical properties of MDO, detailed experimental protocols for its synthesis and characterization, and a summary of its key chemical behaviors.

Core Physical and Chemical Properties

2-Methylene-1,3-dioxepane is a colorless to light yellow liquid with a mild, ether-like odor. It is soluble in many common organic solvents.[1] Below is a summary of its key physical and chemical identifiers.

| Property | Value | Reference |

| CAS Number | 69814-56-8 | [2][3][4] |

| Molecular Formula | C₆H₁₀O₂ | [2][][6] |

| Molecular Weight | 114.14 g/mol | [2][][6] |

| IUPAC Name | 2-methylidene-1,3-dioxepane | [2][] |

| Synonyms | MDO, Ketene tetramethylene acetal | [7][8] |

Physical Properties

A compilation of the key physical properties of 2-Methylene-1,3-dioxepane is presented in the table below, providing essential data for handling, processing, and experimental design.

| Property | Value | Reference |

| Boiling Point | 172.8 ± 20.0 °C (at 760 mmHg) | [4][][9] |

| Density | 1.0 ± 0.1 g/cm³ | [][9] |

| Refractive Index | 1.440 | [9] |

| Flash Point | 61.1 ± 21.3 °C | [6] |

| Vapor Pressure | 1.7 ± 0.3 mmHg (at 25 °C) | [9] |

Chemical Properties and Reactivity

The most significant chemical property of 2-Methylene-1,3-dioxepane is its ability to undergo radical ring-opening polymerization (rROP) . This reaction proceeds via the addition of a radical to the exocyclic double bond, followed by the opening of the seven-membered ring to form a polyester structure analogous to poly(ε-caprolactone).[10] This process is crucial for introducing degradable ester linkages into polymer backbones.

MDO can be homopolymerized or copolymerized with a variety of conventional vinyl monomers, such as methyl methacrylate and vinyl acetate, to create copolymers with tailored properties. The reactivity ratios for copolymerization are important parameters that dictate the distribution of the monomers in the final polymer chain. For instance, in the copolymerization with methyl methacrylate (MMA), the reactivity ratios have been reported as r_MDO = 0.057 and r_MMA = 34.12, indicating that MMA is much more reactive towards a growing polymer chain than MDO.

MDO is hydrolytically unstable under strong acidic conditions.[] It is also sensitive to air and heat and should be stored under an inert atmosphere at refrigerated temperatures (2-8 °C).[7]

Experimental Protocols

Synthesis of 2-Methylene-1,3-dioxepane

A common and effective method for the synthesis of MDO is a two-step process starting from bromoacetaldehyde diethyl acetal and 1,4-butanediol.[10]

Step 1: Synthesis of 2-(bromomethyl)-1,3-dioxepane

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine bromoacetaldehyde diethyl acetal (1.0 mol), 1,4-butanediol (1.0 mol), and a catalytic amount of p-toluenesulfonic acid (approx. 1 g) in a suitable solvent such as cyclohexane.

-

Reflux the mixture. The water and ethanol formed during the reaction are removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water/ethanol collected. The reaction is typically complete within 5 hours.

-

After cooling to room temperature, the reaction mixture is neutralized with a mild base (e.g., sodium bicarbonate solution) and washed with water.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude 2-(bromomethyl)-1,3-dioxepane is purified by vacuum distillation.

Step 2: Dehydrobromination to 2-Methylene-1,3-dioxepane

-

In a flask equipped with a mechanical stirrer and under an inert atmosphere (e.g., nitrogen or argon), place the purified 2-(bromomethyl)-1,3-dioxepane.

-

Cool the flask in an ice bath.

-

Slowly add a strong, non-nucleophilic base, such as potassium tert-butoxide or finely ground potassium hydroxide, to the stirred solution. A phase-transfer catalyst like tetrabutylammonium bromide can be added to facilitate the reaction.

-

Allow the reaction to proceed at low temperature and then gradually warm to room temperature.

-

The product, 2-Methylene-1,3-dioxepane, is isolated by vacuum distillation from the reaction mixture.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.[10]

Infrared (IR) Spectroscopy

-

FTIR spectra can be obtained using a neat liquid film of the sample between two salt plates (e.g., NaCl or KBr). The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Mass spectra are generally acquired using an electron ionization (EI) source. The fragmentation pattern provides information about the molecular structure.

Boiling Point Determination (Thiele Tube Method)

-

A small amount of the liquid sample is placed in a small test tube or a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample tube.

-

The sample tube is attached to a thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.

Density Measurement (Pycnometer Method)

-

A clean, dry pycnometer of a known volume is weighed accurately.

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a constant temperature bath to reach thermal equilibrium.

-

The pycnometer is removed from the bath, wiped dry, and weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

-

A few drops of the liquid sample are placed on the prism of the Abbe refractometer.

-

The prism is closed, and the light source is adjusted to illuminate the sample.

-

The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be noted as the refractive index is temperature-dependent.

Mandatory Visualizations

Caption: Key Properties of 2-Methylene-1,3-dioxepane.

Caption: Experimental Workflow for MDO Synthesis and Characterization.

References

- 1. C7H16 mass spectrum of 2-methylhexane fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 2-Methylene-1,3-dioxepane | C6H10O2 | CID 56080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methylene-1,3-dioxepane CAS#: 69814-56-8 [m.chemicalbook.com]

- 4. 69814-56-8 CAS MSDS (2-Methylene-1,3-dioxepane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-Methylene-1,3-dioxepane | 69814-56-8 | UCA81456 [biosynth.com]

- 7. 2-Methylene-1,3-dioxepane | 69814-56-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. 2-Methylene-1,3-dioxepane [polymersource.ca]

- 9. 2-methylene-1,3-dioxepane | CAS#:69814-56-8 | Chemsrc [chemsrc.com]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

The Seven-Membered Ring: A Historical and Technical Guide to 1,3-Dioxepane Research

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dioxepane ring system, a seven-membered heterocycle containing two oxygen atoms, has carved a significant niche in the landscape of organic chemistry and materials science. Its unique conformational flexibility and the reactivity of its derivatives have led to a rich history of investigation, from fundamental synthetic explorations to its incorporation into innovative polymers and drug delivery systems. This technical guide delves into the historical development of this compound research, providing a comprehensive overview of its synthesis, conformational analysis, polymerization, and applications.

Early Explorations: The Dawn of this compound Synthesis

The genesis of this compound chemistry is rooted in the broader field of cyclic acetal synthesis. While the precise first synthesis of the parent this compound is not prominently documented in readily available historical accounts, its conceptual foundation lies in the acid-catalyzed reaction of a 1,4-diol with a carbonyl compound, a reaction well-established in the early 20th century for the formation of five- and six-membered cyclic acetals. The primary method for synthesizing the this compound ring involves the condensation of 1,4-butanediol with an aldehyde or ketone, typically in the presence of an acid catalyst with the removal of water to drive the equilibrium towards the product.

One of the most significant early advancements in the broader field of cyclic acetal chemistry that laid the groundwork for this compound synthesis was the development of methods for the protection of diols.

Evolution of Synthetic Methodologies

The synthesis of 1,3-dioxepanes has evolved from classical acid-catalyzed procedures to more refined and specialized methods, particularly for the preparation of functionalized derivatives. A pivotal moment in the history of this compound research was the synthesis of 2-methylene-1,3-dioxepane (MDO), a key monomer for radical ring-opening polymerization. Pioneered by William J. Bailey and his research group, the synthesis of MDO opened a new chapter in the development of biodegradable polymers.

Key Synthetic Protocols: A Historical Perspective

Table 1: Historical Synthesis of this compound and its Derivatives

| Decade | Synthetic Method | Reactants | Catalyst/Conditions | Yield (%) | Key Researchers/Reference |

| Pre-1960s | Acid-Catalyzed Acetalization | 1,4-Butanediol, Formaldehyde | p-Toluenesulfonic acid, Benzene (azeotropic removal of water) | Moderate to Good | General Acetal Chemistry |

| 1980s | Synthesis of 2-Methylene-1,3-dioxepane (MDO) | 2-(Bromomethyl)-1,3-dioxepane | Potassium tert-butoxide | Good | W. J. Bailey et al. |

| 1990s-Present | Improved MDO Synthesis | Bromoacetaldehyde diethyl acetal, 1,4-Butanediol, followed by elimination | Acid catalyst, then a strong base | >70 (overall) | Various researchers |

| 2000s-Present | Cationic Ring-Opening Polymerization (CROP) Initiators | This compound | Protic acids (e.g., triflic acid), Lewis acids | Polymer dependent | Various researchers |

Detailed Experimental Protocol: Synthesis of 2-Methylene-1,3-dioxepane (MDO)

The synthesis of MDO, a cornerstone of this compound research, is a two-step process:

-

Formation of 2-(Bromomethyl)-1,3-dioxepane: A mixture of 1,4-butanediol, bromoacetaldehyde diethyl acetal, and a catalytic amount of an acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., cyclohexane) is heated under reflux with a Dean-Stark trap to remove the ethanol formed during the reaction. After completion, the reaction mixture is neutralized, and the product is isolated by distillation under reduced pressure.

-

Elimination to form 2-Methylene-1,3-dioxepane: The purified 2-(bromomethyl)-1,3-dioxepane is then treated with a strong, non-nucleophilic base, such as potassium tert-butoxide, in an appropriate solvent at low temperature to induce elimination of hydrogen bromide, yielding the desired 2-methylene-1,3-dioxepane. The product is typically purified by distillation.

Conformational Landscape: Understanding the Seven-Membered Ring

Unlike their well-behaved six-membered counterparts (1,3-dioxanes), which predominantly adopt a chair conformation, seven-membered rings like this compound exhibit a more complex and flexible conformational behavior. Early studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, were instrumental in elucidating the preferred conformations of the this compound ring.

These investigations revealed that the this compound ring does not exist in a single, rigid conformation but rather as a dynamic equilibrium of several low-energy forms. The most stable conformation is generally accepted to be a twist-chair (TC) form. This understanding of the conformational landscape is crucial for predicting the reactivity and properties of this compound derivatives.

Polymerization: From Fundamental Studies to Advanced Materials

The ability of this compound and its derivatives to undergo ring-opening polymerization has been a major driver of research in this field. Both cationic and radical polymerization methods have been extensively explored, leading to the development of a variety of polyesters with tunable properties.

Cationic Ring-Opening Polymerization (CROP)

The cationic polymerization of this compound, typically initiated by protic or Lewis acids, proceeds via a ring-opening mechanism to yield poly(tetramethylene ether glycol) units interspersed with formaldehyde units. A significant advancement in this area was the development of the "activated monomer" mechanism, which allows for better control over the polymerization process and the synthesis of well-defined polymer architectures.

Radical Ring-Opening Polymerization (rROP) of 2-Methylene-1,3-dioxepane (MDO)

The radical polymerization of MDO is a particularly noteworthy development as it provides a pathway to polyesters with degradable ester linkages in the polymer backbone. This process, known as radical ring-opening polymerization (rROP), involves the addition of a radical to the exocyclic double bond of MDO, followed by the opening of the seven-membered ring. This methodology has been instrumental in the synthesis of biodegradable alternatives to conventional vinyl polymers.

Applications in Drug Development and Materials Science

The unique properties of this compound-containing polymers have led to their exploration in various high-value applications, particularly in the biomedical field. The presence of hydrolytically cleavable ester or acetal linkages in the polymer backbone imparts biodegradability, a highly desirable characteristic for applications such as:

-

Drug Delivery Systems: Biodegradable polymers derived from this compound derivatives can be formulated into nanoparticles, micelles, or hydrogels for the controlled release of therapeutic agents.

-

Tissue Engineering: The biocompatibility and degradability of these polymers make them suitable for fabricating scaffolds that can support cell growth and tissue regeneration, eventually degrading as new tissue is formed.

-

Biodegradable Plastics: The development of polymers from MDO offers a more environmentally friendly alternative to traditional non-degradable plastics.

Future Outlook

The historical journey of this compound research showcases a remarkable evolution from fundamental chemical synthesis to the creation of sophisticated materials with significant practical applications. Future research in this area is likely to focus on the development of new functionalized this compound monomers to create polymers with even more tailored properties, such as stimuli-responsive behavior for advanced drug delivery applications. Furthermore, the exploration of more sustainable and efficient catalytic systems for both the synthesis of the monomers and their polymerization will continue to be a key area of investigation. The versatile seven-membered this compound ring is poised to remain a valuable building block in the design of next-generation materials for a wide range of scientific and technological advancements.

An In-depth Technical Guide to the Conformational Analysis of the 1,3-Dioxepane Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dioxepane ring system, a seven-membered oxygen-containing heterocycle, is a structural motif found in a variety of natural products and synthetic molecules of pharmaceutical interest. Understanding the conformational preferences of this ring is crucial for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. Unlike their well-studied six-membered counterparts (1,3-dioxanes), seven-membered rings exhibit greater flexibility and a more complex conformational landscape. This guide provides a comprehensive technical overview of the conformational analysis of the this compound ring, focusing on the key experimental and computational methodologies employed in its study.

Conformational Landscape of this compound

The conformational space of the this compound ring is primarily dominated by three key conformations: the chair (C), the boat (B), and the twist-boat (TB). However, extensive research has shown that the most stable conformation is the twist-chair (TC) .[1][2] This preference is a result of the interplay between torsional strain, transannular interactions, and steric hindrance.

Computational studies and Nuclear Magnetic Resonance (NMR) spectroscopic data have consistently indicated that the twist-chair conformation is energetically favored over the chair and boat forms.[1] The twist-chair conformation of the this compound ring possesses C2 symmetry, which renders the 2,5-O-methylene protons magnetically equivalent in NMR spectroscopy, a key feature used in its identification.[1]

Quantitative Conformational Data

Table 1: Calculated Geminal Proton-Proton Coupling Constants (2JHH) for Methylene Protons at C2 in Various Conformations of a this compound Derivative

| Conformation | Calculated 2JHH (Hz) |

| Twist-Chair (TCC-a) | -4.3 to -4.6 |

| Chair (CC-3) | -4.3 |

| Twist-Boat (TBC-a) | -6.3 |

Data adapted from studies on 1,3:2,5-di-O-methylene-mannitol derivatives. The experimental values for these derivatives were in the range of -4.3 to -4.6 Hz, strongly suggesting a predominant twist-chair conformation.[3]

Table 2: Relative Conformational Energies of Cycloheptane (as a model for this compound)

| Conformation | Relative Energy (kcal/mol) |

| Twist-Chair (TC) | 0.0 |

| Twist-Boat (TB) | 2.4 |

| Chair (C) | (Maximum of pseudorotation itinerary) |

| Boat (B) | (Approximately equal energy to TB) |

Classical strain minimization calculations on cycloheptane, a carbocyclic analog of this compound, provide a theoretical framework for understanding the relative stabilities of the different conformations.[3]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental technique for elucidating the solution-state conformation of the this compound ring. Both static and dynamic NMR experiments are employed.

1. High-Resolution 1H and 13C NMR Spectroscopy

-

Objective: To determine the predominant conformation in solution by analyzing chemical shifts and coupling constants.

-

Sample Preparation: 10-20 mg of the this compound derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, acetone-d6). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.

-

Data Acquisition:

-

1H NMR: Standard pulse programs are used to acquire one-dimensional proton spectra. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the entire proton chemical shift range, and a relaxation delay of 1-5 seconds.

-

13C NMR: Proton-decoupled 13C NMR spectra are acquired to determine the chemical shifts of the carbon atoms in the ring.

-

-

Data Analysis:

-

Chemical Shifts: The chemical shifts of the ring protons and carbons provide information about their local electronic environment.

-

Coupling Constants: Geminal (2JHH) and vicinal (3JHH) proton-proton coupling constants are crucial for conformational analysis. The magnitude of 3JHH is related to the dihedral angle between the coupled protons via the Karplus equation. Experimental values are compared with calculated values for different conformations to determine the most likely structure. For example, the geminal coupling constant of the methylene protons at the acetal carbon (C2) is particularly sensitive to the ring's conformation.[3]

-

2. Dynamic NMR (DNMR) Spectroscopy

-

Objective: To study the kinetics of conformational interconversion and determine the energy barriers between different conformers.

-

Methodology: 1H NMR spectra are recorded over a range of temperatures. At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for the different conformers may be observed. As the temperature is increased, the rate of interconversion increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal.

-

Data Analysis: By analyzing the line shapes of the signals at different temperatures, the rate constants for the conformational exchange can be determined. From these rate constants, the activation energy (ΔG‡) for the interconversion process can be calculated using the Eyring equation. For some this compound derivatives, NMR studies down to -82°C have been conducted to probe these dynamic processes.[1][4]

X-ray Crystallography

-

Objective: To determine the precise solid-state conformation of the this compound ring.

-

Methodology:

-

Crystal Growth: Single crystals of the this compound derivative suitable for X-ray diffraction are grown from a supersaturated solution.

-

Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding precise bond lengths, bond angles, and torsional angles.

-

-

Significance: While providing a definitive solid-state structure, it is important to note that the conformation in the crystalline state may not be the same as the predominant conformation in solution due to packing forces.

Computational Chemistry Methods

Theoretical calculations are indispensable for complementing experimental data and providing a deeper understanding of the conformational preferences of the this compound ring.

1. Molecular Mechanics (MM)

-

Objective: To rapidly explore the conformational space and identify low-energy conformers.

-

Methodology: Force fields such as MMFF94 or AMBER are used to calculate the steric energy of different conformations. A conformational search is performed by systematically rotating the rotatable bonds in the ring to generate a large number of possible structures. Each structure is then energy minimized.

-

Application: Molecular mechanics is a computationally inexpensive method that is well-suited for initial conformational searches of large and flexible molecules.

2. Quantum Mechanics (QM)

-

Objective: To obtain accurate energies and geometries of the different conformers and to calculate NMR parameters.

-

Methodology: Ab initio and Density Functional Theory (DFT) methods are employed for higher accuracy.

-

Geometry Optimization: The geometries of the chair, boat, twist-boat, and twist-chair conformations are optimized at a chosen level of theory (e.g., B3LYP/6-31G(d)).

-

Energy Calculations: Single-point energy calculations at a higher level of theory (e.g., MP2/6-311+G(d,p)) are often performed on the optimized geometries to obtain more accurate relative energies.

-

NMR Parameter Calculation: NMR chemical shifts and coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated values can then be compared with experimental data to validate the predicted conformations.

-

Visualizing Conformational Pathways and Workflows

Conformational Interconversion of the this compound Ring

The following diagram illustrates the pseudorotation pathway for a seven-membered ring, highlighting the key conformations of the this compound ring.

Caption: Conformational interconversion pathway of the this compound ring.

Experimental Workflow for Conformational Analysis

The logical flow for a comprehensive conformational analysis of a this compound derivative is depicted below.

Caption: Workflow for the conformational analysis of a this compound derivative.

Conclusion